molecular formula C18H16Cl2N4O2S B277144 N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B277144
M. Wt: 423.3 g/mol
InChI Key: LEIRCDZWSHYETM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. In cancer cells, N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to induce apoptosis, or programmed cell death, through the activation of caspase enzymes.
Biochemical and Physiological Effects:
Studies have also investigated the biochemical and physiological effects of N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. In animal models, N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have low toxicity and to be well-tolerated. Additionally, N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One advantage of N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its potent antifungal and anticancer activity, which make it a promising candidate for further research and development. However, one limitation is that the exact mechanism of action is not fully understood, which may hinder the development of more targeted therapies.

Future Directions

There are several future directions for research on N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of more targeted therapies based on a better understanding of the mechanism of action. Additionally, further studies are needed to determine the efficacy and safety of N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in vivo, as well as its potential for use in combination with other therapies. Finally, studies are needed to investigate the potential use of N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in other disease areas, such as inflammation and autoimmune disorders.

Synthesis Methods

N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be synthesized through a multi-step process involving the reaction of 2,6-dichlorophenyl isocyanate with 2-methoxyphenyl-4-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting intermediate is then reacted with chloroacetyl chloride to yield N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.

Scientific Research Applications

N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer and fungal infections. Studies have shown that N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits potent antifungal activity against various fungi, including Candida albicans and Aspergillus fumigatus. Additionally, N-(2,6-dichlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.

properties

Molecular Formula

C18H16Cl2N4O2S

Molecular Weight

423.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16Cl2N4O2S/c1-24-17(11-6-3-4-9-14(11)26-2)22-23-18(24)27-10-15(25)21-16-12(19)7-5-8-13(16)20/h3-9H,10H2,1-2H3,(H,21,25)

InChI Key

LEIRCDZWSHYETM-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3OC

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3OC

Origin of Product

United States

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